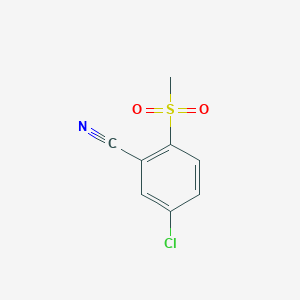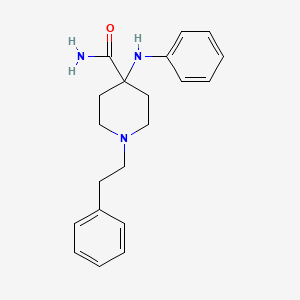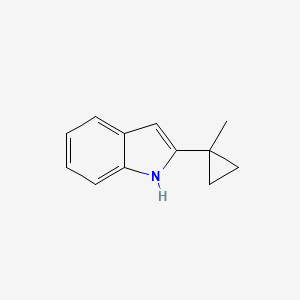
N'-hydroxy-1-phenylcyclopentane-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-hydroxy-1-phenylcyclopentane-1-carboximidamide is an organic compound with the molecular formula C12H16N2O It is characterized by the presence of a phenyl group attached to a cyclopentane ring, which is further bonded to a carboximidamide group with an N-hydroxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-hydroxy-1-phenylcyclopentane-1-carboximidamide can be achieved through several methods. One common approach involves the reaction of cyclopentanecarboximidamide with phenylhydroxylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N'-hydroxy-1-phenylcyclopentane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the N-hydroxy group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions include oximes, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N'-hydroxy-1-phenylcyclopentane-1-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N'-hydroxy-1-phenylcyclopentane-1-carboximidamide involves its interaction with specific molecular targets. The N-hydroxy group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
N-hydroxy-1-cyclopentenecarboxamide: Similar in structure but lacks the phenyl group.
N-hydroxy-1,8-naphthalenedicarboximide: Contains a naphthalene ring instead of a cyclopentane ring.
N-hydroxy-5-[(3-phenyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)carbonyl]thiophene-2-carboxamide: A more complex structure with additional functional groups
Uniqueness
N'-hydroxy-1-phenylcyclopentane-1-carboximidamide is unique due to its combination of a phenyl group and a cyclopentane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N'-hydroxy-1-phenylcyclopentane-1-carboximidamide |
InChI |
InChI=1S/C12H16N2O/c13-11(14-15)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7,15H,4-5,8-9H2,(H2,13,14) |
InChI Key |
XDJNPBNBEKFUKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2(5H)-Furanone, 5-[(phenylmethoxy)methyl]-, (5S)-](/img/structure/B8590145.png)


![2,6-Di-tert-butyl-4-[(2-hydroxyethyl)sulfanyl]phenol](/img/structure/B8590162.png)

![12-[(Propan-2-yl)sulfanyl]dodecanoic acid](/img/structure/B8590178.png)


![6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B8590202.png)





